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Compound of Interest

Compound Name: DSP-2230

Cat. No.: B607216

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of DSP-2230 (also
known as ANP-230), a novel voltage-gated sodium channel blocker, with other ion channels.
The data presented is intended to offer an objective assessment of the compound's selectivity
and to provide researchers with the necessary information to evaluate its potential for further
investigation.

DSP-2230 is an orally active inhibitor of the voltage-gated sodium channels Nav1.7, Navl1.8,
and Nav1.9.[1] These channels are predominantly expressed in peripheral sensory neurons
and are considered key targets for the development of novel analgesics for neuropathic pain.[2]
[3] The compound has shown potential for excellent analgesic effects without the side effects
associated with existing drugs that act on the central nervous system or cardiovascular system.

[4]

Quantitative Analysis of lon Channel Inhibition

The selectivity of DSP-2230 has been primarily characterized against a panel of voltage-gated
sodium (Nav) channels. The following table summarizes the half-maximal inhibitory
concentration (IC50) values obtained from in vitro electrophysiological studies.
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lon Channel Species IC50 (pM) Reference
Navl.7 Human 7.1 [1]
Nav1.8 Human 114 [1]
Nav1.9 Human 6.7 [1]
Navl.5 (cardiac) Human >150 [5]
Central Nav Channels  Rat Low Inhibitory Activity [5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of Nav1.7, Nav1.8, and Nav1.9 in pain signaling and
the general workflow for assessing compound activity using patch-clamp electrophysiology.
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Pain Signaling Pathway and DSP-2230 Inhibition.

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.medchemexpress.com/dsp-2230.html
https://www.medchemexpress.com/dsp-2230.html
https://www.medchemexpress.com/dsp-2230.html
http://www.probechem.com/products_ANP-230.html
http://www.probechem.com/products_ANP-230.html
https://www.benchchem.com/product/b607216?utm_src=pdf-body-img
https://www.benchchem.com/product/b607216?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative
Check Availability & Pricing

[Cells expressing target ion channeD [Glass micropipette with internal solutiorD

Gontrol membrane potentiaD
Gecord ionic currents]

G)etermine IC50 values]

Click to download full resolution via product page

General Workflow for Patch-Clamp Electrophysiology.

Experimental Protocols

The cross-reactivity of DSP-2230 was primarily evaluated using whole-cell patch-clamp
electrophysiology on mammalian cell lines stably expressing the human variants of the ion
channels of interest.

Cell Lines and Culture:

o HEK293 or CHO cells stably transfected with the cDNAs for human Navl1.7, Nav1.8, Nav1.9,
and Nav1l.5 channels were used.
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o Cells were cultured under standard conditions (e.g., 37°C, 5% COZ2) in appropriate media
supplemented with antibiotics to maintain selection for channel expression.

Electrophysiological Recordings:

e Technique: Whole-cell patch-clamp recordings were performed using either manual or
automated patch-clamp systems.

o External Solution (in mM): 140 NaCl, 5 KClI, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The
pH was adjusted to 7.4 with NaOH.

 Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH was adjusted to
7.2 with CsOH. Cesium was used to block potassium currents.

e Voltage Protocols:
o Cells were typically held at a holding potential of -100 mV or -120 mV.

o To elicit sodium currents, depolarizing test pulses were applied (e.g., to 0 mV for 20-50
ms).

o Specific voltage protocols were used to assess the state- and use-dependency of the
block, although DSP-2230 was found to have a "tonic block™ mode of action without
significant state- or use-dependency.[6]

e Compound Application: DSP-2230 was dissolved in a suitable solvent (e.g., DMSO) and then
diluted to final concentrations in the external solution. The compound was perfused onto the
cells, and the resulting inhibition of the ionic current was measured.

» Data Analysis: The concentration-response data were fitted to a Hill equation to determine
the IC50 values.

Comparison with Alternatives
DSP-2230 exhibits a distinct selectivity profile compared to other sodium channel blockers.

» High Selectivity against Cardiac Nav1.5: A key advantage of DSP-2230 is its low activity
against the Nav1.5 channel, which is crucial for cardiac function.[5] This suggests a
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potentially lower risk of cardiovascular side effects compared to less selective sodium
channel blockers.

 Triple Inhibition of Peripheral Nav Channels: By targeting Nav1.7, Nav1.8, and Nav1.9
simultaneously, DSP-2230 may offer a broader and more effective analgesic profile for
neuropathic pain compared to agents that are selective for a single subtype.[2]

o Peripheral Restriction: Studies suggest that DSP-2230 has low penetration into the central
nervous system, which may contribute to a favorable safety profile by minimizing central side
effects.[2]

Conclusion

The available data indicates that DSP-2230 is a potent inhibitor of the pain-related voltage-
gated sodium channels Nav1.7, Nav1.8, and Nav1.9, with a high degree of selectivity against
the cardiac Nav1.5 channel. This profile suggests that DSP-2230 holds promise as a novel
analgesic with a potentially favorable safety margin.

Further Research: While the selectivity of DSP-2230 within the sodium channel family is well-
characterized, a comprehensive understanding of its cross-reactivity would benefit from
screening against a broader panel of ion channels, including potassium, calcium, and ligand-
gated ion channels. Such studies would provide a more complete picture of its off-target effects
and further solidify its safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [DSP-2230: A Comparative Analysis of lon Channel
Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607216#cross-reactivity-of-dsp-2230-with-other-ion-
channels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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